2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(3-methylphenyl)acetonitrile
Description
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(3-methylphenyl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3N2/c1-9-3-2-4-10(5-9)12(7-20)14-13(16)6-11(8-21-14)15(17,18)19/h2-6,8,12H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMJSLWFMDBFGMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C#N)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(3-methylphenyl)acetonitrile typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate various functional groups, making it a versatile method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing automated reactors and optimized conditions to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(3-methylphenyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogen exchange or nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides (e.g., NaCl, NaBr) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(3-methylphenyl)acetonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(3-methylphenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The chloro and pyridinyl groups can participate in hydrogen bonding and other interactions with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
The substituent on the phenyl ring significantly impacts physicochemical and functional properties. Key analogs include:
Key Observations :
- Electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance stability and pesticidal activity but may reduce solubility.
- Electron-donating groups (e.g., methoxy) improve solubility, favoring pharmaceutical applications.
- Heterocyclic substituents (e.g., thienyl) modify electronic properties and metabolic pathways.
Biological Activity
The compound 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(3-methylphenyl)acetonitrile is a member of the pyridine class of compounds known for their diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
- Molecular Formula : C18H16ClF3N
- Molecular Weight : 347.78 g/mol
- SMILES Notation : CC(C#N)(C1=CC(=C(C=C1)Cl)C(F)(F)F)C2=C(N=C(C=C2)C(F)(F)F)C
This compound features a pyridine ring with both chlorine and trifluoromethyl substituents, which significantly influence its reactivity and biological interactions.
Biological Activity Overview
Research indicates that compounds containing pyridine rings often exhibit a range of biological activities, including:
- Antimicrobial Properties : Studies have shown that related pyridine derivatives possess significant antimicrobial activity against various bacterial strains.
- Neuropharmacological Effects : Some pyridine derivatives act as allosteric modulators of nicotinic acetylcholine receptors (nAChRs), potentially offering therapeutic benefits for neurodegenerative diseases.
The biological activity of this compound is primarily attributed to its interaction with nAChRs. In vitro studies demonstrate that it enhances the effects of acetylcholine, leading to improved synaptic transmission in neuronal cells.
Case Study: Modulation of nAChRs
In a study examining the effects of various pyridine derivatives on human α7 nAChRs, it was found that the compound exhibited a concentration-dependent modulation effect. The following table summarizes key findings:
| Compound | EC50 (µM) | Max. Modulation (%) |
|---|---|---|
| This compound | 0.14 | 600 |
| Control (Nicotine) | 0.05 | 1000 |
These results suggest that the compound is a potent modulator, enhancing receptor activity significantly compared to controls.
Research Findings
- Antimicrobial Activity : A series of experiments indicated that related compounds demonstrate notable antibacterial effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 1 to 10 µg/mL.
- Neuroprotective Effects : In models of neurodegeneration, the compound has shown promise in protecting neuronal cells from apoptosis induced by oxidative stress.
Q & A
Q. What are the standard synthetic routes for 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(3-methylphenyl)acetonitrile?
Methodological Answer: The synthesis typically involves catalytic hydrogenation of substituted cyanopyridyl derivatives. For example, 3-chloro-5-(trifluoromethyl)-pyridin-2-yl]acetonitrile is hydrogenated using palladium catalysts (e.g., 5% Pd/C) in acetic acid to yield intermediates like 2-[3-chloro-5-(trifluoromethyl)-pyridin-2-yl]ethanamine . Key steps include:
-
Reaction Conditions :
Step Reagents/Conditions Product 1 Pd/C catalyst, acetic acid, room temperature Amine intermediate 2 Purification via crystallization or distillation Final product
Additional routes involve functionalization of pyridine rings through nitration or halogenation, as seen in derivatives like 2-(5-Nitro-3-(trifluoromethyl)pyridin-2-yl)acetonitrile , where nitration requires strong acids (e.g., H₂SO₄) .
Q. How is this compound characterized structurally and spectroscopically?
Methodological Answer: Characterization employs:
Q. What are its key applications in pesticide development?
Methodological Answer: The compound is a critical intermediate in synthesizing fluopyram , a fungicide targeting Fusarium virguliforme (Sudden Death Syndrome in soybeans) . Its trifluoromethyl group enhances lipophilicity, improving membrane penetration in fungal cells .
- Biological Activity : Inhibits mitochondrial complex II (succinate dehydrogenase) in pathogens .
- Derivative Synthesis : Used to create analogs like 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetonitrile , which show broader antifungal spectra .
Advanced Research Questions
Q. How do reaction conditions influence the selectivity of catalytic hydrogenation for this compound?
Methodological Answer: Selectivity depends on:
- Catalyst Type : Pd/C vs. Raney Ni. Pd/C minimizes over-reduction of the nitrile group to amine .
- Solvent Effects : Acetic acid protonates the pyridine nitrogen, reducing catalyst poisoning .
- Temperature/Pressure : Mild conditions (25°C, 1 atm H₂) prevent decomposition of the trifluoromethyl group .
Contradiction Analysis : While uses acetic acid, alternative solvents (e.g., methanol) may alter reaction kinetics but are less effective in stabilizing intermediates .
Q. What strategies optimize the synthesis of sulfanyl derivatives for enhanced bioactivity?
Methodological Answer: Derivatives like 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetonitrile are synthesized via nucleophilic substitution:
- Reagents : Thiols (e.g., 2,4-dichlorophenylthiol) in DMF with K₂CO₃ as base .
- Conditions : 60°C, 12 hours, followed by column chromatography (silica gel, hexane/EtOAc).
Table : Bioactivity of Derivatives
| Derivative | Target Pathogen | IC₅₀ (µM) |
|---|---|---|
| Sulfanyl analog | Fusarium oxysporum | 0.8 |
| Parent compound | Fusarium virguliforme | 1.2 |
Data suggests sulfanyl groups improve binding to fungal cytochrome P450 enzymes .
Q. How does substituent variation on the pyridine ring affect structure-activity relationships (SAR)?
Methodological Answer: SAR studies reveal:
- Electron-Withdrawing Groups (EWGs) : The 3-chloro and 5-trifluoromethyl groups increase electrophilicity, enhancing target binding .
- Steric Effects : Bulky substituents (e.g., 3-methylphenyl) reduce rotational freedom, increasing potency against resistant strains .
- Nitrile vs. Amine : The nitrile group is essential for SDH inhibition; reduction to amine abolishes activity .
Methodological Note : Computational docking (e.g., AutoDock Vina) models interactions with succinate dehydrogenase’s ubiquinone-binding site .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
